molecular formula C27H36N4O5S B066304 Ibutamoren CAS No. 159634-47-6

Ibutamoren

Katalognummer: B066304
CAS-Nummer: 159634-47-6
Molekulargewicht: 528.7 g/mol
InChI-Schlüssel: UMUPQWIGCOZEOY-JOCHJYFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ibutamoren, auch bekannt als MK-677, ist ein potenter, langwirksamer, oral verabreichbarer, selektiver und nicht-peptidischer Agonist des Ghrelin-Rezeptors. Es ist ein Wachstumshormon-Sekretagog, das die Wachstumshormon-stimulierende Wirkung des endogenen Hormons Ghrelin nachahmt. This compound hat sich gezeigt, dass es die Sekretion verschiedener Hormone, einschließlich Wachstumshormon und Insulin-ähnlichem Wachstumsfaktor 1, erhöht, ohne die Cortisolspiegel zu beeinflussen .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen. Der Syntheseweg beinhaltet typischerweise die Herstellung des Spiroindolin-Zwischenprodukts, gefolgt von dessen Kupplung mit anderen Komponenten zur Bildung des Endprodukts. Industrielle Produktionsmethoden verwenden oft Hochleistungsflüssigkeitschromatographie und Massenspektrometrie, um die Reinheit und Qualität der Verbindung zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Growth Hormone Deficiency

Ibutamoren is primarily investigated for its role in treating growth hormone deficiency (GHD). It has been designated as an orphan drug by the FDA and the European Medicines Agency, allowing for its study in rare diseases associated with GHD .

Clinical Findings:

Sarcopenia and Muscle Wasting

This compound has been explored for its effects on sarcopenia, particularly in older adults at risk of muscle loss. Research indicates that it may help preserve lean body mass in this population.

Case Studies:

  • A two-year randomized controlled trial demonstrated increased GH secretion and fat-free mass in older adults . However, functional improvements were noted only in sarcopenic individuals .

Alzheimer’s Disease

There has been interest in this compound's potential to slow cognitive decline in Alzheimer's disease through its effects on IGF-1 levels. However, a large randomized controlled trial found no significant difference between this compound and placebo regarding cognitive function or physical decline over 12 months .

Bone Health

Although this compound activates biomarkers signaling bone resorption, it has not been shown to improve bone mineral density significantly . Further research is needed to clarify its role in osteoporosis treatment.

Summary of Clinical Trials

The following table summarizes various clinical trials involving this compound across different conditions:

Condition Dosage Duration Outcome
Growth Hormone Deficiency25 mg daily12 monthsIncreased IGF-1, slight metabolic benefits
Sarcopenia25 mg daily12 monthsIncreased fat-free mass
Alzheimer’s Disease25 mg daily12 monthsNo significant cognitive improvement
Post-Hip Fracture25 mg daily6 monthsImproved nutritional status
Older Adults2-25 mg dailyUp to 2 yearsPreservation of fat-free mass

Wirkmechanismus

Target of Action

Ibutamoren, also known as MK-677, primarily targets the ghrelin receptor . Ghrelin, often referred to as the ‘hunger hormone’, is an endogenous hormone known for its role in stimulating appetite and regulating energy balance . The ghrelin receptor is a G-protein-coupled receptor located in the brain, particularly in the pituitary and hypothalamic glands .

Mode of Action

This compound functions by mimicking the action of ghrelin . It binds to the ghrelin receptor in the brain, thereby stimulating the release of growth hormone (GH) from the pituitary gland . This interaction leads to an increase in insulin-like growth factor 1 (IGF-1) levels , a hormone with a similar function and molecular structure to insulin.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GH–IGF-1 axis . By stimulating the release of GH, this compound indirectly leads to an increase in IGF-1 levels . IGF-1 is a crucial factor in cell growth and development, and it plays a significant role in muscle and bone growth .

Pharmacokinetics

This compound is orally active, and it has a relatively long half-life, which allows for once-daily dosing . After administration, IGF-1 levels remain elevated in humans for up to 24 hours . This extended duration of action contributes to the compound’s sustained increases in plasma levels of GH and IGF-1 .

Result of Action

The activation of the GH–IGF-1 axis by this compound leads to several physiological effects. It has been shown to increase lean body mass with no change in total fat mass or visceral fat . Human studies have shown it to increase both muscle mass and bone mineral density , making it a promising potential therapy for the treatment of frailty in the elderly . Moreover, this compound has been shown to improve sleep quality .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effects on muscle mass and strength become more apparent with prolonged use . Additionally, the compound’s effects on sleep architecture may vary between young and older subjects .

Biochemische Analyse

Biochemical Properties

Ibutamoren (MK-677) functions by binding to ghrelin receptors, which are primarily located in the hypothalamus . Upon activation, these receptors signal the pituitary gland to release growth hormone into the bloodstream . This initiation of the growth hormone cascade plays a pivotal role in regulating various physiological processes, including growth, metabolism, and muscle maintenance . MK-677 influences the secretion of Insulin-like Growth Factor-1 (IGF-1), a vital mediator of cell growth and repair, thus contributing to the anabolic effects observed with its administration .

Cellular Effects

This compound (MK-677) has been shown to sustain activation of the GH–IGF-1 axis, increasing growth hormone secretion by up to 97% . It has been suggested to increase lean body mass as well as muscle mass and strength . In elderly individuals, MK-677 stimulates bone tissue renewal . In another study, this compound consumption led to increased levels of the growth hormone and insulin-like growth factor 1, an increase in both muscle and fat body mass with a slight impact on the bone mineral density .

Molecular Mechanism

This compound (MK-677) operates by binding to the ghrelin receptor in the brain, mimicking the actions of the hunger hormone ghrelin . This activation triggers the release of growth hormone from the pituitary gland, elevating circulating levels of GH . Unlike direct GH supplementation, MK-677 does not suppress the body’s own GH production .

Temporal Effects in Laboratory Settings

The metabolism of this compound (MK-677) was investigated by analyzing human urine samples collected over 2 weeks following a single oral administration of the drug . The hydroxylated analyte can be detected 4 days after a single oral administration of the compound, making it a promising target for detection .

Dosage Effects in Animal Models

In studies conducted on dogs, it has been demonstrated that this compound increases growth hormone levels with high specificity . The use of this compound in healthy overweight men for 2 months resulted in a sustained elevation of the serum levels of the growth hormone, insulin-like growth factor 1, and insulin-like growth factor binding protein 3 .

Metabolic Pathways

This compound (MK-677) stimulates the pituitary gland to increase the synthesis and secretion of growth hormone, supporting essential physiological functions and contributing to overall well-being . Optimal growth hormone levels are crucial for metabolic processes, muscle growth, and repair of tissues .

Transport and Distribution

This compound (MK-677) is identified as a non-peptide growth hormone secretagogue with the capability to replicate the function of ghrelin, binding to a specific ghrelin receptor (GHSR) situated in the brain . This particular compound, recognized for its oral administration method, functions by inducing the pituitary gland to release an increased quantity of growth hormone, consequently elevating the levels of insulin-like growth factor 1 (IGF-1) .

Vorbereitungsmethoden

The synthesis of ibutamoren involves several steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically involves the preparation of the spiroindoline intermediate, followed by its coupling with other components to form the final product. Industrial production methods often utilize high-performance liquid chromatography and mass spectrometry to ensure the purity and quality of the compound .

Analyse Chemischer Reaktionen

Ibutamoren durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind starke Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind hydroxylierte und dealkylierte Derivate. Diese Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Vergleich Mit ähnlichen Verbindungen

Ibutamoren wird oft mit anderen Wachstumshormon-Sekretagogen wie Ipamorelin und MK-2866 (Ostarin) verglichen. Während Ipamorelin ein Peptid ist, das subkutan injiziert werden muss, ist this compound eine nicht-peptidische Verbindung mit ausgezeichneter Bioverfügbarkeit nach oraler Verabreichung. MK-2866 hingegen ist ein selektiver Androgenrezeptormodulator, der auf das Muskelwachstum abzielt. Der einzigartige Wirkmechanismus von this compound und seine Fähigkeit, oral verabreicht zu werden, machen es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen .

Biologische Aktivität

Ibutamoren, also known as MK-0677 or this compound mesylate, is a non-peptidyl growth hormone secretagogue (GHS) that has garnered significant attention for its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on growth hormone (GH) levels, and relevant clinical research findings.

This compound functions primarily as an agonist of the ghrelin receptor (GHSR), which is predominantly located in the hypothalamus. By binding to these receptors, this compound stimulates the release of growth hormone from the anterior pituitary gland. It also acts as an antagonist to somatostatin, a hormone that inhibits GH release, thereby prolonging the elevation of GH levels post-administration .

Pharmacokinetics

This compound is characterized by:

  • Oral Bioavailability : Greater than 60%, allowing it to be administered orally.
  • Half-life : Approximately 12 hours, enabling once-daily dosing .
  • Potency : Demonstrated significant increases in serum GH and insulin-like growth factor 1 (IGF-1) levels following administration .

1. Effects on GH and IGF-1 Levels

A pivotal study investigated the impact of this compound on GH secretion in older adults. In this double-blind, placebo-controlled trial involving 65 participants aged 60 to 81, subjects received daily doses of this compound for two years. The results indicated that:

  • Serum IGF-1 levels increased significantly in those receiving this compound compared to placebo.
  • GH levels remained elevated throughout the treatment period and returned to baseline after cessation .

2. Body Composition Changes

Another study highlighted the effects of this compound on body composition:

  • Participants exhibited an increase in fat-free mass and a redistribution of subcutaneous fat to the limbs.
  • Improvements were particularly noted in sarcopenic individuals, suggesting potential benefits for muscle mass preservation in aging populations .

3. Metabolic Effects

Research has also explored the metabolic implications of this compound:

  • A study showed that oral administration at doses ranging from 4 mg/kg resulted in a 1.8-fold increase in peak GH concentrations without significant changes in overall body weight or fat mass after six weeks .
  • Additionally, there was evidence suggesting potential benefits for conditions such as osteoporosis and cachexia associated with cancer .

Table: Summary of Key Clinical Findings

Study ReferencePopulationDosageDurationKey Findings
Older adults (60-81)25 mg/day2 yearsIncreased IGF-1 and GH levels; improved fat-free mass
Healthy adults4 mg/kg6 weeks1.8-fold increase in peak GH; no change in body weight
Sarcopenic individualsVariableVariableFat redistribution; potential muscle preservation

Safety and Side Effects

This compound has been reported to have a favorable safety profile. Common side effects include:

  • Increased appetite
  • Mild transient edema
  • Fatigue
    These effects are generally manageable and do not outweigh the potential benefits observed in clinical settings .

Eigenschaften

IUPAC Name

2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O5S/c1-26(2,28)25(33)29-22(18-36-17-20-9-5-4-6-10-20)24(32)30-15-13-27(14-16-30)19-31(37(3,34)35)23-12-8-7-11-21(23)27/h4-12,22H,13-19,28H2,1-3H3,(H,29,33)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUPQWIGCOZEOY-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166700
Record name Ibutamoren
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159634-47-6
Record name Ibutamoren
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159634-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibutamoren [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159634476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibutamoren
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 159634-47-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IBUTAMOREN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ0EGN38UL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ibutamoren
Reactant of Route 2
Ibutamoren
Reactant of Route 3
Reactant of Route 3
Ibutamoren
Reactant of Route 4
Reactant of Route 4
Ibutamoren
Reactant of Route 5
Reactant of Route 5
Ibutamoren
Reactant of Route 6
Reactant of Route 6
Ibutamoren
Customer
Q & A

Q1: How does MK-677 (Ibutamoren) interact with its target and what are the downstream effects?

A1: MK-677 acts as a growth hormone secretagogue, meaning it stimulates the secretion of growth hormone (GH). It achieves this by mimicking the action of ghrelin, a naturally occurring hormone that binds to the growth hormone secretagogue receptor (GHSR). [, ] This binding leads to a cascade of signaling events that ultimately result in increased GH release from the pituitary gland. Elevated GH levels subsequently promote the production of insulin-like growth factor-1 (IGF-1), a hormone with anabolic effects in various tissues. [, ]

Q2: What is the efficacy of MK-677 in treating Alzheimer's Disease, as investigated in the provided research?

A2: A double-blind, multicenter study involving 563 patients with mild to moderate Alzheimer's disease investigated the efficacy of MK-677. [] While MK-677 successfully increased serum IGF-1 levels significantly (60.1% at 6 weeks and 72.9% at 12 months), it did not demonstrate a statistically significant improvement in cognitive function or slow the progression of the disease compared to the placebo group. [] This suggests that despite engaging its target and increasing IGF-1, MK-677 might not be an effective treatment strategy for Alzheimer's disease.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.